Boc-L-beta-homoleucine

Catalog No.
S672864
CAS No.
132549-43-0
M.F
C12H23NO4
M. Wt
245,32 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homoleucine

CAS Number

132549-43-0

Product Name

Boc-L-beta-homoleucine

IUPAC Name

(3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245,32 g/mole

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1

InChI Key

XRVAMBSTOWHUMM-VIFPVBQESA-N

SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C

Synonyms

132549-43-0;Boc-L-beta-homoleucine;Boc-beta-Homoleu-OH;(S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoicacid;Boc-L-beta-HLeu-OH;(3S)-3-[(tert-butoxycarbonyl)amino]-5-methylhexanoicacid;(S)-3-(Boc-amino)-5-methylhexanoicacid;AmbotzBAA6190;PubChem12105;N-Boc-L-beta-homoleucine;AC1MC55G;14975_ALDRICH;SCHEMBL4934738;14975_FLUKA;CTK8B3012;MolPort-003-793-994;XRVAMBSTOWHUMM-VIFPVBQESA-N;ZINC2572715;ANW-41594;CB-726;MFCD02101665;AKOS015900923;BL720-1;AJ-42077;AK-90329

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis

Boc-L-beta-homoleucine is a protected amino acid. The "Boc" group (tert-butyloxycarbonyl) acts as a protecting group for the amino acid's amine functionality. This protection allows for the controlled formation of peptide bonds during peptide synthesis.

In peptide synthesis, scientists combine amino acids in a specific order to create peptides, which are chains of amino acids. Peptides play important roles in biological processes, and researchers use them to study these processes and develop new drugs.

The Boc group ensures that the amine group on the Boc-L-beta-homoleucine molecule reacts only under specific conditions, allowing for the targeted formation of the desired peptide bond with another amino acid. Once the peptide chain is built, the Boc protecting group can be removed to reveal the functional peptide. PubChem:

Boc-L-beta-homoleucine is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the amino group. Its chemical formula is C₁₂H₂₃NO₄, and it has a molecular weight of approximately 245.32 g/mol. This compound is an analogue of leucine, distinguished by the presence of a beta carbon substituent, which alters its steric and electronic properties compared to standard amino acids. Boc-L-beta-homoleucine is utilized primarily in peptide synthesis, where it serves as a building block for the construction of more complex peptide structures.

Boc-L-beta-homoleucine itself doesn't have a known biological function. Its primary purpose is as a building block for incorporating the beta-methyl group into peptides and proteins during synthesis. The introduced beta-methyl group can alter the protein structure and potentially its function by affecting protein folding, stability, or interaction with other molecules [].

Typical of amino acids, including:

  • Peptide Bond Formation: It can react with carboxylic acids or other amino acids to form peptide bonds under suitable conditions, often facilitated by coupling reagents.
  • Deprotection Reactions: The Boc group can be removed through acidic conditions (e.g., trifluoroacetic acid) to yield L-beta-homoleucine, allowing for further functionalization or incorporation into peptides.
  • Ugi Reaction: Boc-L-beta-homoleucine can be involved in multicomponent reactions such as the Ugi reaction, which combines amines, carboxylic acids, aldehydes, and isocyanides to create diverse molecular structures .

Boc-L-beta-homoleucine can be synthesized through several methods:

  • Direct Amination: Starting from commercially available precursors, Boc protection can be applied during the amination process.
  • Multicomponent Reactions: The Ugi reaction can be employed to synthesize Boc-L-beta-homoleucine from readily available starting materials in a one-pot procedure .
  • Resolution Techniques: Enantiomeric forms can be separated using chiral chromatography techniques post-synthesis.

Boc-L-beta-homoleucine finds applications primarily in:

  • Peptide Synthesis: It serves as a key building block in the synthesis of peptides and peptidomimetics.
  • Drug Development: Its derivatives may be explored for pharmaceutical applications due to potential bioactivity.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies where amino acids are linked to biomolecules for therapeutic purposes.

Interaction studies involving Boc-L-beta-homoleucine typically focus on its role in peptide formation and its interactions with various biological targets. Research has indicated that:

  • Complexes formed with metal ions exhibit unique chiroptical properties, suggesting potential applications in chiral recognition and sensing .
  • The compound's interactions with other amino acids can influence the secondary structure of peptides formed, impacting their biological function.

Boc-L-beta-homoleucine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
L-LeucineStandard amino acidNatural occurrence; widely used in protein synthesis.
L-HomoleucineOne less carbon than leucineExhibits different steric properties affecting peptide conformation.
Boc-L-AlanineSimilar Boc protectionSmaller side chain; affects hydrophobicity and reactivity.
Boc-L-ValineSimilar Boc protectionBranched-chain structure influencing sterics and interactions.
Boc-D-beta-HomoleucineD-enantiomer of beta-homoleucinePotentially different biological activity compared to L-form.

Boc-L-beta-homoleucine's unique beta carbon position differentiates it from these compounds, influencing its reactivity and potential applications in synthetic chemistry and biochemistry.

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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